molecular formula C20H23ClN2O5 B12769576 3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate CAS No. 92944-97-3

3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate

Cat. No.: B12769576
CAS No.: 92944-97-3
M. Wt: 406.9 g/mol
InChI Key: VWICHNDZVIFTSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate is a synthetic organic compound belonging to the quinazolinium family. This compound is characterized by its unique quinazolinium core, which is a fused bicyclic structure containing nitrogen atoms. The perchlorate anion is associated with the quinazolinium cation, contributing to the compound’s overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-methyl-4-oxoquinazoline and benzyl chloride, under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinazolinium core. The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinazolinium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate involves its interaction with specific molecular targets and pathways. The quinazolinium core can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the butyl and phenylmethyl substituents.

    Dihydroquinazoline: A reduced form of quinazoline with similar reactivity.

    Substituted Quinazolines: Compounds with various substituents on the quinazoline core, exhibiting different chemical and biological properties.

Uniqueness

3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the butyl and phenylmethyl groups enhances its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92944-97-3

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

1-benzyl-3-butyl-2-methylquinazolin-1-ium-4-one;perchlorate

InChI

InChI=1S/C20H23N2O.ClHO4/c1-3-4-14-21-16(2)22(15-17-10-6-5-7-11-17)19-13-9-8-12-18(19)20(21)23;2-1(3,4)5/h5-13H,3-4,14-15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

VWICHNDZVIFTSV-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=[N+](C2=CC=CC=C2C1=O)CC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.